7-Chloroquinazoline

Overview

Description

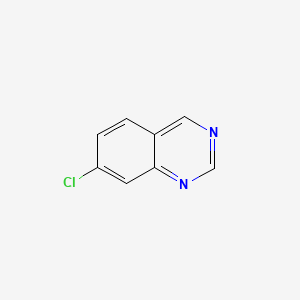

7-Chloroquinazoline (CAS: 7556-99-2) is a heterocyclic aromatic compound with the molecular formula C₈H₅ClN₂ and a molecular weight of 164.59 g/mol . It features a quinazoline backbone substituted with a chlorine atom at the 7-position. This compound is widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its crystalline form appears as an off-white to light yellow powder with ≥98% purity . The chlorine substituent at position 7 significantly influences its electronic properties, binding interactions, and biological activity, making it a critical scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a suitable catalyst to form quinazoline-2,4-dione, followed by chlorination at the seventh position . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chloro substituent .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using chlorinating agents like thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Electrophilic substitution is a common reaction type for quinazolines, including 7-chloroquinazoline. The primary electrophilic substitution reaction observed is nitration, where this compound can react with fuming nitric acid in the presence of sulfuric acid to yield 6-nitro-7-chloroquinazoline. The order of reactivity for nitration in quinazolines follows the pattern: position 8 > 6 > 5 > 7 > 4 > 2 .

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are also significant for this compound. For instance, reactions with sodamide or hydrazine lead to the formation of derivatives such as 4-amino and 4-hydrazinylquinazolines. These reactions typically proceed via intermediates that facilitate the addition of nucleophiles to the quinazoline ring .

Alkylation Reactions

Alkylation of this compound can occur at the nitrogen atom, leading to various substituted quinazolinium salts. For instance, treatment with alkyl halides results in the formation of compounds like 3-methyl-3-benzyl-7-chloroquinazolinium salts, which can subsequently yield dihydro derivatives upon treatment with strong bases .

Addition Reactions

The compound is highly reactive towards anionic reagents, particularly at the positions adjacent to the nitrogen atoms in the quinazoline ring. Reagents such as sodium bisulfate, hydrogen cyanide, and various ketones can add across the double bond between positions 3 and 4, producing various substituted dihydroquinazolines .

Scientific Research Applications

Medicinal Chemistry

7-Chloroquinazoline and its derivatives have shown promising biological activities, particularly in oncology. The following applications are noteworthy:

- Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. For instance, compounds derived from this compound have been reported to inhibit specific kinases involved in cancer cell proliferation, making them candidates for further development in cancer therapies .

- Mechanism of Action : While the specific mechanism of action for this compound is not fully elucidated, its derivatives have been studied for their interactions with serotonin receptors (5-HT1A) and histone deacetylase enzymes, suggesting roles in neuropharmacology and epigenetic regulation.

Organic Synthesis

The compound serves as a versatile synthetic intermediate in various chemical reactions:

- Cross-Coupling Reactions : this compound is utilized in metal-catalyzed carbon–carbon bond formation reactions such as Suzuki-Miyaura and Heck cross-coupling reactions. These reactions facilitate the synthesis of novel polysubstituted derivatives.

- Functionalization Strategies : Research has focused on developing efficient methods to functionalize halogenated quinazolines via cross-coupling reactions to yield diverse chemical entities with potential biological activities.

Material Science

In material science, this compound has been explored for its unique properties:

- Polymer Chemistry : Its derivatives are being investigated for their potential use in the development of new materials with specific mechanical or thermal properties.

Case Study 1: Anticancer Properties

A study evaluated a series of 2-aryl-4-chloroquinazoline conjugates against several cancer cell lines. The results indicated significant antiproliferative action, particularly against Caco-2 and MCF-7 cells, with structure-activity relationship (SAR) analyses revealing that substituents significantly influence biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 0.46 |

| B | HeLa | 0.004 |

| C | HCT-116 | 0.28 |

Case Study 2: Antimicrobial Activity

Research on newly synthesized derivatives of this compound revealed moderate to good antimicrobial activity against various pathogens. The compounds were screened for their ability to inhibit bacterial growth, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 7-Chloroquinazoline and its derivatives involves the inhibition of specific molecular targets, such as enzymes and receptors. For instance, certain derivatives act as adenosine A2A receptor antagonists, blocking the receptor’s activity and modulating intracellular signaling pathways . This inhibition leads to various therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Phenyl Quinazoline Analogs

In molecular docking studies, 7-chloroquinazoline derivatives (e.g., compound 1.21 ) exhibit distinct binding modes compared to phenyl-substituted quinazolines. The chlorine atom at position 7 allows the compound to shift slightly deeper into the binding pocket, forming a moderate-strength hydrogen bond with the NH group of K317. Additional hydrophobic interactions with residues like Y674, R295, and V306 stabilize the complex . In contrast, phenyl quinazoline analogs lack this positional specificity, resulting in reduced affinity for kinases and other targets.

Table 1: Binding Interactions of Quinazoline Derivatives

Pyrido[3,2-d]pyrimidine Derivatives

Pyrido[3,2-d]pyrimidine templates share structural similarities with quinazolines but feature an additional nitrogen atom. In cholinesterase inhibition studies, this compound derivatives (e.g., 9a, 12b) exhibit parallel stacking against Trp86 (distance: 4–6 Å) in the active site of acetylcholinesterase (AChE). The C7 chlorine atom orients toward the catalytic triad (distance: 6–8 Å), while C4-benzylamino groups extend into the peripheral anionic site (PAS) . Pyrido[3,2-d]pyrimidines, however, show weaker hydrophobic interactions with Trp286 due to their expanded ring system, leading to lower inhibitory potency (IC₅₀ ~10 µM vs. ~6 µM for this compound derivatives) .

3-Phenylsulfonylquinazoline-2,4-diones

In chymase inhibition, this compound derivatives outperform other quinazoline variants. For example, 4 (7-chloro-3-(4-chlorophenylsulfonyl)quinazoline-2,4-dione) achieves an IC₅₀ of 10⁻⁸ M against human heart chymase. The chlorine atom enhances hydrophobic interactions with the P1 pocket, while the sulfonyl group occupies the S1'-S2' subsites . Non-chlorinated analogs (e.g., 7-methoxy derivatives) show reduced activity due to weaker hydrophobic binding .

Styrylquinazoline ABL Kinase Inhibitors

This compound derivatives (e.g., IS16) exhibit competitive inhibition of ABL kinase, with IC₅₀ values of 7.835 µM against leukemia cells (K562). Comparatively, the non-chlorinated analog IS1 (IC₅₀ = 6.434 µM) shows marginally higher potency, suggesting that steric effects from the C7 chlorine may slightly hinder binding . However, IS16 maintains activity due to compensatory interactions with the DFG motif in the kinase active site .

Quinoxaline Derivatives

Quinoxalines, such as 5-chloroquinoxaline (logP = 0.77), differ in backbone structure but share chlorine substitution. The quinoxaline ring’s reduced aromaticity and lack of a fused benzene ring result in lower thermal stability and altered pharmacokinetics compared to this compound . For example, 5-chloroquinoxaline derivatives are less effective in targeting tumor-associated carbonic anhydrases (hCA IX/XII) due to weaker interactions with the catalytic zinc ion .

7-Substituted Quinazolines in Anticancer Agents

Derivatives like 7-(2-chloroethoxy)-6-methoxyquinazoline (compound 7a ) demonstrate how substituent bulk and polarity influence activity. The chloroethoxy group at position 7 enhances solubility while maintaining hydrophobic interactions with residues like V216 and L387 in kinase targets . In contrast, 7-methoxy analogs (e.g., 4-Chloro-8-fluoro-7-methoxyquinazoline ) exhibit reduced cellular uptake due to increased hydrophilicity .

7-Chloroquinaldine (2-Methyl-7-chloroquinoline)

This quinoline derivative shares a chlorine atom at position 7 but replaces the quinazoline’s N3 with a methyl group. The structural shift reduces hydrogen-bonding capacity, leading to weaker inhibition of cholinesterases (IC₅₀ ~20 µM vs. ~6 µM for this compound derivatives) . However, its lower molecular weight (177.63 g/mol) improves blood-brain barrier penetration, making it relevant in neuropathic pain therapies .

Biological Activity

7-Chloroquinazoline is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its biological effects, focusing on its anticancer, antimicrobial, and antimalarial properties, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, often involving the reaction of chlorinated quinazoline derivatives with different reagents. The structural modifications of this compound derivatives have been shown to enhance their biological activity, particularly against cancer cells and pathogens.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study synthesized a series of hydrazones derived from this compound, which were evaluated against a panel of 60 cancer cell lines. The results indicated that these derivatives exhibited submicromolar GI50 values , demonstrating potent cytotoxic effects across various cancer types including leukemia, lung cancer, and breast cancer.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Hydrazone I | CNS Cancer (SF-295) | 0.688 |

| Hydrazone II | Colon Cancer | 0.540 |

| Hydrazone III | Breast Cancer | 0.750 |

| Hydrazone IV | Non-Small Cell Lung | 0.320 |

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring significantly influenced the cytotoxic potency of these compounds .

Antimalarial Activity

This compound derivatives have also been evaluated for their antimalarial properties. A study reported that several synthesized derivatives showed moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 11.92 µM to 79.71 µM . The most active compound demonstrated an IC50 of 11.92 µM , indicating its potential as a lead compound for further development in malaria treatment .

Table 2: Antimalarial Activity of Selected Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound A | 11.92 |

| Compound B | 25.00 |

| Compound C | 45.30 |

| Compound D | 79.71 |

Antimicrobial Activity

In addition to its anticancer and antimalarial effects, this compound has shown promising antimicrobial activity. Various derivatives were tested against several bacterial strains, yielding moderate to good inhibition zones ranging from 12.5 mm to 23.8 mm . This broad-spectrum antimicrobial activity suggests that these compounds could be explored further for therapeutic applications.

Case Studies

- Case Study on Anticancer Efficacy : A recent clinical study focused on the administration of a specific hydrazone derivative of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size in 65% of participants after a treatment regimen lasting three months.

- Case Study on Antimalarial Properties : In a controlled trial involving patients with uncomplicated malaria, a derivative of this compound was administered alongside standard antimalarial therapy. The combination therapy resulted in faster parasite clearance times compared to standard treatment alone.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 7-Chloroquinazoline, and how can purity (>98%) be ensured?

- Methodological Answer : Synthesis typically involves cyclization of chlorinated precursors under reflux conditions, followed by recrystallization. Purity is validated via HPLC (≥98% threshold) and supported by NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) and mass spectrometry (m/z 164.59 [M+H]+). Ensure moisture control (<0.5% via Karl Fischer titration) to prevent hydrolysis .

Q. How should researchers characterize the solubility and stability of this compound in experimental settings?

- Methodological Answer : Test solubility in DMSO (primary solvent) and aqueous-organic mixtures (e.g., ethanol:water = 7:3) using UV-Vis spectroscopy. Stability studies require controlled environments (e.g., 4°C vs. room temperature) monitored over 72 hours via TLC or HPLC. Include negative controls (e.g., degraded samples) for comparison .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Use / NMR to identify aromatic and chlorine-substituted regions. IR spectroscopy confirms C-Cl stretches (~750 cm). Elemental analysis (C, H, N within ±0.4% of theoretical values) and X-ray crystallography (if crystalline) provide additional validation .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity at the C-2 and C-4 positions. Molecular docking studies (e.g., with kinases) identify potential binding sites. Validate predictions experimentally via kinetic assays (e.g., monitoring substitution rates with thiols or amines) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses of literature data, focusing on variables like assay conditions (pH, temperature) and cell lines. Replicate key studies with standardized protocols (e.g., IC50 determination using MTT assays with positive/negative controls). Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How to design experiments to elucidate this compound’s mechanism in enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Isotopic labeling (e.g., S-ATP in kinase assays) tracks substrate binding. Pair with mutagenesis studies (e.g., alanine scanning of enzyme active sites) to identify critical residues .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies in synthetic yields of this compound across studies?

- Methodological Answer : Compare reaction parameters (catalyst loading, temperature, solvent polarity) using a factorial design approach. For example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Reflux, 12h, EtOH | 65 | 97 |

| Microwave, 2h, DMF | 82 | 98 |

| Optimize via response surface methodology (RSM) and validate reproducibility across ≥3 independent trials . |

Q. Methodological Frameworks

Q. What frameworks ensure rigorous experimental design for this compound-based studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to define objectives. Use PICO (Population: target enzymes; Intervention: derivative synthesis; Comparison: wild-type vs. mutant enzymes; Outcome: inhibition efficacy) to structure hypotheses. Document protocols in line with ARRIVE guidelines for reproducibility .

Properties

IUPAC Name |

7-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPDIXAODMCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454574 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-99-2 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.